molecular formula C15H24N2O3S B2444122 N-(2-(N-butyl-N-ethylsulfamoyl)ethyl)benzamide CAS No. 899996-93-1

N-(2-(N-butyl-N-ethylsulfamoyl)ethyl)benzamide

Cat. No.: B2444122
CAS No.: 899996-93-1
M. Wt: 312.43
InChI Key: CWMLGAIHBOYYTI-UHFFFAOYSA-N
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Description

N-(2-(N-butyl-N-ethylsulfamoyl)ethyl)benzamide is an organic compound that belongs to the class of benzamides. This compound is characterized by the presence of a benzamide core structure, which is substituted with a butyl and ethyl group on the sulfamoyl moiety. Benzamides are known for their diverse applications in various fields, including pharmaceuticals, agriculture, and materials science.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(N-butyl-N-ethylsulfamoyl)ethyl)benzamide typically involves the condensation of benzoic acid derivatives with amines. One common method is the direct condensation of benzoic acids and amines in the presence of a catalyst such as diatomite earth@IL/ZrCl4 under ultrasonic irradiation . This method is advantageous due to its high yield, eco-friendliness, and the use of a reusable catalyst.

Industrial Production Methods

In industrial settings, the production of benzamides often involves the use of high-temperature reactions between carboxylic acids and amines. The reaction is typically carried out at temperatures exceeding 180°C . The use of ultrasonic irradiation and solid acid catalysts can enhance the efficiency and yield of the reaction, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

N-(2-(N-butyl-N-ethylsulfamoyl)ethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

    Substitution: this compound can participate in nucleophilic substitution reactions, where the amide group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) and alkyl halides.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and other reduced derivatives.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

N-(2-(N-butyl-N-ethylsulfamoyl)ethyl)benzamide has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.

    Medicine: Benzamides are known for their pharmacological properties, including anti-inflammatory and analgesic effects.

    Industry: The compound is used in the production of polymers, resins, and other materials.

Comparison with Similar Compounds

Similar Compounds

    N-butylbenzamide: Similar in structure but lacks the ethylsulfamoyl group.

    N,N-dibutylbenzamide: Contains two butyl groups instead of a butyl and ethyl group.

    N,N-diethylbenzenesulfonamide: Contains two ethyl groups and a sulfonamide moiety.

Uniqueness

N-(2-(N-butyl-N-ethylsulfamoyl)ethyl)benzamide is unique due to the presence of both butyl and ethyl groups on the sulfamoyl moiety. This structural feature can influence its chemical reactivity and biological activity, making it distinct from other benzamides.

Properties

IUPAC Name

N-[2-[butyl(ethyl)sulfamoyl]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N2O3S/c1-3-5-12-17(4-2)21(19,20)13-11-16-15(18)14-9-7-6-8-10-14/h6-10H,3-5,11-13H2,1-2H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWMLGAIHBOYYTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(CC)S(=O)(=O)CCNC(=O)C1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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